Threo-4-methylmethylphenidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Threo-4-methylmethylphenidate is a synthetic stimulant drug that is structurally related to methylphenidate. It is known for its stimulant properties, although it is slightly less potent than methylphenidate. This compound has been investigated as a potential substitute for the treatment of stimulant abuse due to its high binding affinity but relatively low efficacy at blocking dopamine reuptake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of threo-4-methylmethylphenidate involves the esterification of 4-methylphenylacetic acid with methyl alcohol in the presence of a strong acid catalyst. This is followed by the reaction of the resulting ester with piperidine under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and subsequent amination reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Threo-4-methylmethylphenidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced alcohols or amines, and substituted analogs of this compound .
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of stimulant drugs and their analogs.
Biology: The compound is investigated for its effects on neurotransmitter systems, particularly dopamine reuptake inhibition.
Medicine: Threo-4-methylmethylphenidate is explored as a potential treatment for stimulant abuse and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
Threo-4-methylmethylphenidate exerts its effects primarily by inhibiting the reuptake of dopamine in the brain. This leads to increased levels of dopamine in the synaptic cleft, enhancing neurotransmission and producing stimulant effects. The compound binds to the dopamine transporter with high affinity but has relatively low efficacy in blocking dopamine reuptake compared to methylphenidate .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: Threo-4-methylmethylphenidate is structurally similar but less potent.
4-Fluoromethylphenidate: More potent in dopamine reuptake inhibition.
3-Chloromethylphenidate: Also more potent in dopamine reuptake inhibition.
Ethylphenidate: Positional isomer with similar stimulant properties.
Uniqueness
This compound is unique in its relatively low efficacy at blocking dopamine reuptake despite its high binding affinity. This characteristic makes it a candidate for research into treatments for stimulant abuse, as it may offer therapeutic benefits with a lower risk of abuse compared to more potent stimulants .
Properties
CAS No. |
467468-40-2 |
---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl (2R)-2-(4-methylphenyl)-2-[(2S)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13/h6-9,13-14,16H,3-5,10H2,1-2H3/t13-,14+/m0/s1 |
InChI Key |
WJZNCJIOIACDBR-UONOGXRCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@@H]2CCCCN2)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.